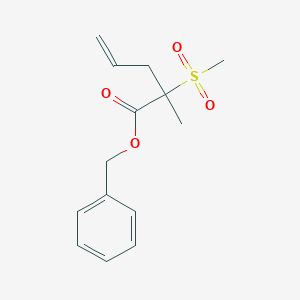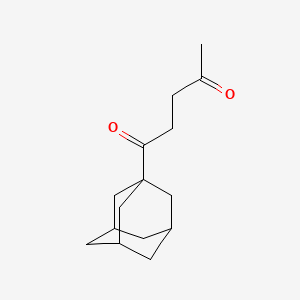![molecular formula C14H14N2O B3034662 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol CAS No. 203315-01-9](/img/structure/B3034662.png)
3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol
説明
The compound 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol is a derivative of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Although the specific compound is not directly studied in the provided papers, similar azo compounds and their derivatives have been synthesized and analyzed, which can give insights into the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of azo compounds typically involves an azo-coupling reaction, as seen in the synthesis of 3,5-dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, where an azo-coupling reaction between 3,5-dimethoxyphenol and 4-methoxy benzenediazonium tetrafluoroborate was employed . Similarly, the synthesis of related compounds often starts with the preparation of a diazonium salt, which is then reacted with a phenol or an amine to form the azo linkage .
Molecular Structure Analysis
The molecular structure of azo compounds is often elucidated using spectroscopic techniques such as 1H NMR, 13C NMR, UV-Vis, and FT-IR, as well as X-ray crystallography . These techniques provide detailed information about the electronic and spatial configuration of the molecules. For instance, the crystal structure of a related azo-ester compound was determined to crystallize in the monoclinic system with space group P21/c .
Chemical Reactions Analysis
Azo compounds can participate in various chemical reactions, primarily due to the reactivity of the azo group. The papers provided do not detail specific reactions for this compound, but azo compounds are known to undergo reactions such as reduction, which can cleave the N=N bond, and various substitution reactions depending on the substituents present on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of azo compounds can be inferred from their structural characteristics and the substituents attached to the aromatic rings. The thermal behavior of these compounds is often studied using differential thermal analysis (DTA) and thermogravimetry (TG) techniques, which can provide information on their stability and decomposition patterns . The presence of different functional groups can also influence properties such as solubility, melting point, and reactivity.
Relevant Case Studies
The provided papers do not include case studies on the specific compound this compound. However, related azo compounds have been evaluated for their antibacterial activity, showing considerable inhibition against various human pathogens . This suggests potential applications of azo compounds, including the one , in the development of antibacterial agents.
科学的研究の応用
Optoelectronic Applications
One study focused on the quantum chemical modeling of new azomethine dyes, including derivatives similar to "3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol," for optoelectronic applications. The study utilized Density Functional Theory (DFT) to predict and investigate the molecular structures of these dyes. The synthesized azomethine dyes were found to have potential applications in polarizing films for the visible region of the spectrum, highlighting their relevance in optoelectronic devices (Shahab et al., 2017).
Antibacterial Properties
Another research explored the synthesis, structural characterization, and antibacterial properties of Schiff base compounds derived from the reaction of similar phenol compounds. These compounds demonstrated significant antibacterial activity against certain bacteria, indicating their potential use in developing new antibacterial agents (Kakanejadifard et al., 2013).
Catalytic Applications
Research on the synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation highlighted the use of similar phenolic compounds in catalytic processes. This study could provide insights into the development of new catalytic methods involving phenol derivatives (Xu et al., 2010).
Material Science
A study on the spectroscopic, thermal, and crystal structure properties of novel azo-ester dyes, including derivatives of "this compound," investigated their potential applications in material science. The synthesized azo-ester compounds showed specific thermal behavior and crystal structures, indicating their suitability for use in specialized materials (Kocaokutgen et al., 2005).
Environmental Science
In environmental science, a study on the degradation of phenolic mixtures in a sequencing batch reactor included compounds similar to "this compound." This research could contribute to understanding the biodegradation processes of phenolic compounds in wastewater treatment (Tomei & Annesini, 2008).
Safety and Hazards
This compound is provided by Sigma-Aldrich, and they do not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
特性
IUPAC Name |
3,5-dimethyl-4-phenyldiazenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-8-13(17)9-11(2)14(10)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJZXPFFLHBNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1778-71-8 | |
| Record name | 3,5-DIMETHYL-4-(PHENYLDIAZENYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



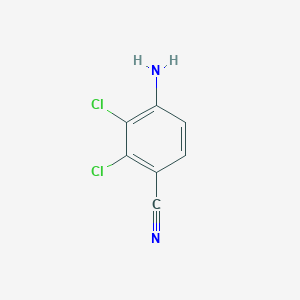


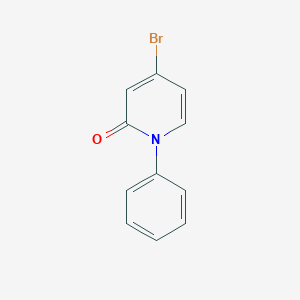
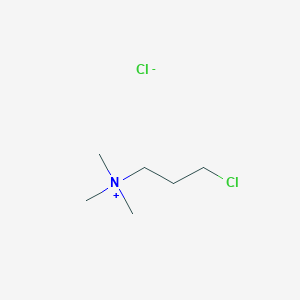
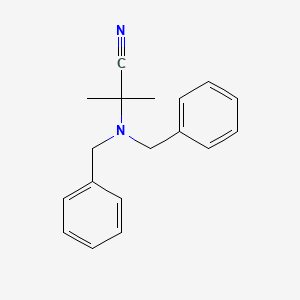

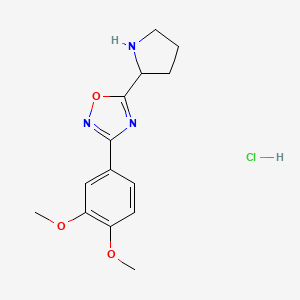
![2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034593.png)
